molecular formula C11H11BrFNO B1527545 2-bromo-N-cyclobutyl-5-fluorobenzamide CAS No. 1249204-78-1

2-bromo-N-cyclobutyl-5-fluorobenzamide

Cat. No.: B1527545
CAS No.: 1249204-78-1
M. Wt: 272.11 g/mol
InChI Key: BPPNORYODSUKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-cyclobutyl-5-fluorobenzamide is a chemical compound with the molecular formula C11H11BrFNO. It is characterized by the presence of a bromine atom at the second position, a cyclobutyl group attached to the nitrogen atom, and a fluorine atom at the fifth position of the benzamide structure.

Preparation Methods

The synthesis of 2-bromo-N-cyclobutyl-5-fluorobenzamide typically involves the following steps:

    Bromination: The starting material, 5-fluorobenzamide, undergoes bromination at the second position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Cyclobutylation: The brominated intermediate is then reacted with cyclobutylamine to introduce the cyclobutyl group.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-bromo-N-cyclobutyl-5-fluorobenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-bromo-N-cyclobutyl-5-fluorobenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: The compound is used as a building block in the synthesis of advanced materials with unique properties, such as molecular receptors and biosensors.

    Environmental Chemistry:

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclobutyl-5-fluorobenzamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and binding affinity with biological molecules. The cyclobutyl group enhances its stability and lipophilicity, facilitating its penetration into biological membranes. The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

2-bromo-N-cyclobutyl-5-fluorobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-bromo-N-cyclobutyl-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-10-5-4-7(13)6-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPNORYODSUKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-cyclobutyl-5-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-cyclobutyl-5-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-cyclobutyl-5-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-cyclobutyl-5-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-bromo-N-cyclobutyl-5-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-cyclobutyl-5-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.